3-hydroxy-5-methoxy-3-(trifluoromethyl)-1-benzofuran-2(3H)-one
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Overview
Description
3-Hydroxy-5-methoxy-3-(trifluoromethyl)-1-benzofuran-2(3H)-one is a synthetic organic compound belonging to the benzofuran family. This compound is characterized by the presence of a trifluoromethyl group, a hydroxy group, and a methoxy group attached to a benzofuran ring. Its unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-hydroxybenzaldehyde, trifluoromethyl ketone, and methanol.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis of 3-hydroxy-5-methoxy-3-(trifluoromethyl)-1-benzofuran-2(3H)-one can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the hydroxy group, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-hydroxy-5-methoxy-3-(trifluoromethyl)-1-benzofuran-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential bioactivity. It can be used as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-hydroxy-5-methoxy-3-(trifluoromethyl)-1-benzofuran-2(3H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-5-methoxybenzofuran: Lacks the trifluoromethyl group, resulting in different chemical properties.
3-Hydroxy-3-(trifluoromethyl)-1-benzofuran-2(3H)-one: Lacks the methoxy group, affecting its reactivity and bioactivity.
5-Methoxy-3-(trifluoromethyl)-1-benzofuran-2(3H)-one: Lacks the hydroxy group, altering its chemical behavior.
Uniqueness
The presence of both the trifluoromethyl and methoxy groups in 3-hydroxy-5-methoxy-3-(trifluoromethyl)-1-benzofuran-2(3H)-one makes it unique. These groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C10H7F3O4 |
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Molecular Weight |
248.15 g/mol |
IUPAC Name |
3-hydroxy-5-methoxy-3-(trifluoromethyl)-1-benzofuran-2-one |
InChI |
InChI=1S/C10H7F3O4/c1-16-5-2-3-7-6(4-5)9(15,8(14)17-7)10(11,12)13/h2-4,15H,1H3 |
InChI Key |
SARSNDWXBYQAOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C2(C(F)(F)F)O |
Origin of Product |
United States |
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